3-Methylthiazolidine-2-thione

Beschreibung

The exact mass of the compound 3-Methylthiazolidine-2-thione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122616. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylthiazolidine-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylthiazolidine-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.

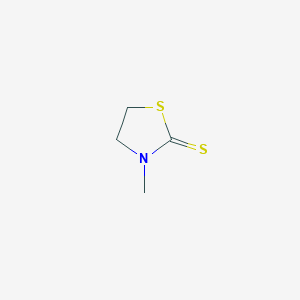

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS2/c1-5-2-3-7-4(5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTLAJIDOSPEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062054 | |

| Record name | N-Methyl-2-thiazolidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | 2-Thiazolidinethione, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1908-87-8 | |

| Record name | 3-Methyl-2-thiazolidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1908-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vulkacit crv | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001908878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolidinethione, 3-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolidinethione, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-2-thiazolidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VULKACIT CRV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX65700J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylthiazolidine-2-thione: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylthiazolidine-2-thione, a heterocyclic compound with significant applications in industrial chemistry and potential as a scaffold in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores its potential biological activities, drawing from studies on closely related analogs, and provides detailed experimental protocols for its synthesis and evaluation.

Core Molecular Structure and Properties

3-Methylthiazolidine-2-thione, also known as N-Methyl-2-thiazolidinethione, is an organosulfur compound belonging to the thiazolidine class of heterocycles.[1] Its core structure consists of a five-membered ring containing a sulfur atom, a nitrogen atom, and a thiocarbonyl (thione) group at the 2-position. The nitrogen atom is substituted with a methyl group.

The presence of the thione group and the thiazolidine ring confers specific reactivity and properties to the molecule, making it a subject of interest for various chemical transformations and applications.[2]

Physicochemical Properties

The key physicochemical properties of 3-Methylthiazolidine-2-thione are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

| Property | Value | Citation(s) |

| Molecular Formula | C₄H₇NS₂ | [3] |

| Molecular Weight | 133.24 g/mol | [3] |

| Appearance | Off-white to white crystalline powder or solid | [1] |

| Melting Point | 68-69 °C | [1][3] |

| Boiling Point | 90-100 °C at 10-14 Torr | [3] |

| Density | ~1.30 g/cm³ (Predicted) | [3] |

| Solubility | 3.56 g/L in water at 30 °C | [3] |

| LogP (Octanol/Water) | 0.48 | [4] |

| CAS Number | 1908-87-8 | [1][5] |

Synthesis and Spectroscopic Characterization

A reliable synthesis and thorough characterization are paramount for the use of 3-Methylthiazolidine-2-thione in research and development.

Synthesis

The primary route for the synthesis of 3-Methylthiazolidine-2-thione is the reaction of N-methylethanolamine with carbon disulfide.[1] This reaction is a cyclization process that forms the thiazolidine ring.

Predicted Spectroscopic Characteristics

| Technique | Predicted Characteristics |

| ¹H NMR (CDCl₃) | - N-CH₃: Singlet, ~3.0-3.3 ppm.- -N-CH₂-: Triplet, ~3.8-4.1 ppm.- -S-CH₂-: Triplet, ~3.2-3.5 ppm. |

| ¹³C NMR (CDCl₃) | - C=S (Thione): ~200-205 ppm.- -N-CH₂-: ~55-60 ppm.- -S-CH₂-: ~30-35 ppm.- N-CH₃: ~35-40 ppm. |

| IR Spectroscopy (KBr) | - C-H stretch (alkyl): 2850-2960 cm⁻¹.- C=S stretch (thione): Strong absorption around 1200-1250 cm⁻¹.- C-N stretch: 1300-1350 cm⁻¹. |

| Mass Spectrometry (ESI-MS) | - [M+H]⁺: m/z ~134.0093.- [M+Na]⁺: m/z ~155.9912. |

Potential Biological and Pharmacological Applications

While 3-Methylthiazolidine-2-thione is widely used as a vulcanization accelerator for chloroprene rubbers, its structural motif is present in molecules with interesting biological activities.[1] Research into derivatives of thiazolidine-2-thione suggests potential applications in drug development.

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[6] Overproduction of uric acid can lead to hyperuricemia and gout.[6] Studies have shown that thiazolidine-2-thione derivatives can act as inhibitors of xanthine oxidase. The parent compound, thiazolidine-2-thione, exhibits XO inhibitory activity with an IC₅₀ value of 72.15 μmol/L.[9] More complex derivatives have shown significantly higher potency, with IC₅₀ values in the low micromolar range, suggesting that the thiazolidine-2-thione scaffold is a promising starting point for the development of new gout therapies.[6][9]

Inhibition of Bacterial Type III Secretion Systems (T3SS)

The Type III Secretion System (T3SS) is a needle-like apparatus used by many Gram-negative bacteria to inject virulence proteins (effectors) directly into host cells.[2] This system is crucial for the pathogenicity of bacteria like Pseudomonas aeruginosa and Salmonella typhimurium. Because the T3SS is essential for virulence but not for bacterial survival, it is an attractive target for anti-virulence drugs, which may exert less selective pressure for resistance compared to traditional antibiotics.[2] Thiazolidinone-based compounds have been identified as inhibitors of the T3SS, with some derivatives showing IC₅₀ values in the micromolar range.[2] These compounds are thought to disrupt the T3SS machinery, preventing the secretion of effector proteins.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of 3-Methylthiazolidine-2-thione.

Protocol: Synthesis of 3-Methylthiazolidine-2-thione

This protocol is adapted from the general synthesis of N-alkylated thiazolidine-2-thiones.[6]

Materials:

-

N-methylethanolamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve N-methylethanolamine (1.0 eq) and a base such as KOH (2.0 eq) in ethanol.

-

Addition of CS₂: Cool the mixture in an ice bath. Slowly add carbon disulfide (2.0 eq) dropwise to the stirred solution. The reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (or to 40-50 °C) for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extraction: To the residue, add deionized water and extract the aqueous layer three times with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 3-Methylthiazolidine-2-thione by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid at 295 nm.

Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine (substrate)

-

3-Methylthiazolidine-2-thione (test compound)

-

Allopurinol (positive control)

-

Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5)

-

DMSO (for dissolving compounds)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL) in phosphate buffer.

-

Prepare a stock solution of xanthine (e.g., 150 µM) in phosphate buffer.

-

Prepare stock solutions of 3-Methylthiazolidine-2-thione and allopurinol in DMSO and make serial dilutions in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 50 µL of the test compound solution (at various concentrations), 35 µL of phosphate buffer, and 30 µL of the xanthine oxidase solution.

-

Control Wells (No Inhibitor): Add 50 µL of vehicle (buffer with DMSO), 35 µL of phosphate buffer, and 30 µL of the xanthine oxidase solution.

-

Blank Wells (No Enzyme): Add 50 µL of the test compound solution, 35 µL of phosphate buffer, and 30 µL of buffer instead of the enzyme solution.

-

-

Pre-incubation: Pre-incubate the plate at 25 °C for 15 minutes.

-

Reaction Initiation: Start the reaction by adding 60 µL of the xanthine substrate solution to all wells.

-

Measurement: Immediately measure the absorbance at 295 nm at regular intervals for 5-10 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_blank) - (V_sample - V_blank)] / (V_control - V_blank) * 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

-

Conclusion

3-Methylthiazolidine-2-thione is a structurally simple yet versatile molecule. While its primary established role is in industrial polymer chemistry, the broader class of thiazolidine-2-thiones demonstrates significant potential as a scaffold for the development of novel therapeutic agents. The data presented on its potential as a xanthine oxidase inhibitor and a bacterial type III secretion system inhibitor highlight promising avenues for future research. The protocols provided herein offer a solid foundation for researchers to synthesize, characterize, and evaluate this compound and its derivatives in a drug discovery context. Further investigation is warranted to fully elucidate the biological activity profile of 3-Methylthiazolidine-2-thione itself and to optimize its structure for enhanced potency and selectivity against various therapeutic targets.

References

- 1. N-Methyl-2-thiazolidinethione - Wikipedia [en.wikipedia.org]

- 2. Tethered Thiazolidinone Dimers as Inhibitors of the Bacterial Type III Secretion System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chemmethod.com [chemmethod.com]

- 5. 3-methylthiazolidine-2-thione | 1908-87-8 [chemicalbook.com]

- 6. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atropisomerism in 3-arylthiazolidine-2-thiones. A combined dynamic NMR and dynamic HPLC study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 2-Thiazolidinethione | C3H5NS2 | CID 2723699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 3-Methylthiazolidine-2-thione (CAS 1908-87-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylthiazolidine-2-thione (MTT), a versatile heterocyclic compound with significant industrial and potential therapeutic applications. This document covers its chemical and physical properties, detailed synthesis protocols, mechanisms of action in both industrial and biological contexts, and essential safety information.

Core Chemical and Physical Properties

3-Methylthiazolidine-2-thione, also known as N-Methyl-2-thiazolidinethione, is an organosulfur compound widely recognized for its role as a vulcanization accelerator in the rubber industry. It is considered a safer alternative to ethylene thiourea (ETU). The compound is a white to off-white crystalline solid.

Table 1: Physicochemical Properties of 3-Methylthiazolidine-2-thione

| Property | Value | Reference(s) |

| CAS Number | 1908-87-8 | [1][2] |

| Molecular Formula | C₄H₇NS₂ | [1] |

| Molecular Weight | 133.24 g/mol | [1] |

| Appearance | Off-white to beige-brownish crystalline powder/pellets | [1] |

| Melting Point | 68-69 °C | [3] |

| Boiling Point | 90-100 °C (at 10-14 Torr) | [3] |

| Density | ~1.30 g/cm³ (Predicted) | [3] |

| Solubility | 3.56 g/L in water at 30°C | [3] |

| Vapor Pressure | 0.11 Pa at 20°C | [3] |

| Flash Point | 68.5 °C | [3] |

Synthesis and Experimental Protocols

The primary synthesis route for 3-Methylthiazolidine-2-thione involves the reaction of N-methylethanolamine with carbon disulfide.[1] While specific industrial one-step synthesis protocols are documented, a detailed, adaptable laboratory-scale procedure can be derived from established methods for N-alkylation of the parent thiazolidine-2-thione molecule.

Representative Experimental Protocol: N-methylation of Thiazolidine-2-thione

This protocol is adapted from a general procedure for the synthesis of N-substituted thiazolidine-2-thione derivatives.[4][5]

Materials:

-

Thiazolidine-2-thione (1.0 eq)

-

Sodium hydroxide (NaOH) (1.1 eq)

-

A methylating agent (e.g., Methyl iodide or Dimethyl sulfate) (1.2 eq)

-

Ethanol (as solvent)

Procedure:

-

Dissolution: In a three-necked flask equipped with a stirrer and condenser, dissolve Thiazolidine-2-thione (1.0 eq) and sodium hydroxide (1.1 eq) in ethanol at 40°C. Stir until the NaOH is completely dissolved.

-

Addition of Methylating Agent: Slowly add the methylating agent (1.2 eq), dissolved in a small amount of ethanol, dropwise to the reaction mixture using a constant pressure funnel.

-

Reaction: Raise the temperature to 50°C and allow the reaction to proceed for approximately 5 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under vacuum. Add water to the residue and extract the aqueous phase with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Final Product: Purify the crude product by column chromatography (e.g., using a mixture of petroleum ether and ethyl acetate) to obtain pure 3-Methylthiazolidine-2-thione.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-Methylthiazolidine-2-thione.

Mechanism of Action

The primary application of 3-Methylthiazolidine-2-thione is as a rubber accelerator. However, the thiazolidine-2-thione scaffold has also been investigated for various biological activities.

Role in Polychloroprene Vulcanization

3-Methylthiazolidine-2-thione (MTT) serves as a highly effective accelerator for the vulcanization of halogenated polymers, particularly polychloroprene (chloroprene rubber, CR).[6][7] It functions within a metal oxide-based curing system, typically involving zinc oxide (ZnO) and magnesium oxide (MgO).[6][7]

The cross-linking mechanism is initiated at the allylic chlorine atom present in the 1,2-isomer of the polychloroprene chain.[1][8]

-

Lewis Acid Catalyst Formation: Zinc oxide reacts with trace amounts of HCl released from the polymer or other sources, forming zinc chloride (ZnCl₂), a potent Lewis acid.

-

Carbocation Formation: ZnCl₂ catalyzes the removal of the allylic chlorine atom from the polymer backbone, generating a stable tertiary carbocation on the polymer chain.

-

Cross-linking: The accelerator, MTT, facilitates the nucleophilic attack from a double bond of an adjacent polymer chain onto the carbocation site, forming a stable carbon-carbon cross-link. MgO acts as an acid scavenger to control the reaction rate and prevent premature curing (scorch).[7]

Potential Biological Activities of the Thiazolidine-2-thione Scaffold

Disclaimer: The following mechanisms have been reported for the broader class of thiazolidine-2-thione derivatives. Specific activity of the 3-methyl derivative (CAS 1908-87-8) has not been definitively established in these pathways.

Derivatives of thiazolidine-2-thione have been synthesized and evaluated as inhibitors of xanthine oxidase (XO).[4][9] XO is a critical enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[4] Overproduction of uric acid can lead to hyperuricemia and gout. Molecular docking studies suggest that the thiazolidinethione moiety can form hydrogen bonds with key amino acid residues (e.g., Glu263 and Ser347) in the hydrophobic pockets of the enzyme's active site, contributing to its inhibitory effect.[9]

The Type III Secretion System (T3SS) is a critical virulence factor for many Gram-negative pathogenic bacteria. It functions as a molecular syringe to inject bacterial effector proteins directly into host cells, subverting host functions to promote infection.[10] The thiazolidinone scaffold (a related structure) has been identified as a potent inhibitor of the T3SS. Studies on 1,3-thiazolidine-2-thione derivatives have shown they can suppress the expression of the T3SS in pathogens like Xanthomonas oryzae, thereby reducing virulence without affecting bacterial growth, which may reduce the selective pressure for developing resistance.[5]

Analytical and Spectral Data

Characterization of 3-Methylthiazolidine-2-thione is typically performed using standard analytical techniques, including spectroscopic and thermal methods.

Table 2: Representative Spectral Data for N-Alkyl Thiazolidine-2-thiones (Data is representative of the structural class, based on published literature for N-ethyl and N-propyl derivatives)[5]

| Technique | Data Type | Characteristic Peaks/Shifts |

| ¹H-NMR (CDCl₃) | Chemical Shift (δ) | ~4.2 ppm (t, 2H, -S-CH₂-), ~3.4 ppm (q, 2H, -N-CH₂-), ~3.1 ppm (t, 2H, -N-CH₂-CH₂-), ~1.3 ppm (t, 3H, -CH₃) |

| ¹³C-NMR (CDCl₃) | Chemical Shift (δ) | ~163 ppm (C=S), ~64 ppm (-S-CH₂-), ~35 ppm (-N-CH₂-), ~27 ppm (-N-CH₂-CH₂-), ~14 ppm (-CH₃) |

| FTIR | Wavenumber (cm⁻¹) | Reveals chemical bond types within the molecule. |

| Thermal Analysis | Transition Temp. | Phase transition at ~76.3°C; Decomposition at ~306.9°C.[11] |

Safety and Toxicology

3-Methylthiazolidine-2-thione is classified as harmful if swallowed and is harmful to aquatic life with long-lasting effects. Proper personal protective equipment (PPE) should be used when handling this chemical.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Statement | Reference(s) |

| Hazard | H302 | Harmful if swallowed. | [1] |

| H412 | Harmful to aquatic life with long lasting effects. | ||

| Precaution | P264 | Wash hands thoroughly after handling. | [1] |

| P270 | Do not eat, drink or smoke when using this product. | [1] | |

| P273 | Avoid release to the environment. | ||

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [1] | |

| P501 | Dispose of contents/container to a licensed hazardous-waste disposal contractor. | [1] |

Handling and Storage:

-

Handle in a well-ventilated place.

-

Wear suitable protective clothing, gloves, and eye/face protection.

-

Avoid the formation of dust and aerosols.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials and foodstuff containers.

References

- 1. shura.shu.ac.uk [shura.shu.ac.uk]

- 2. Novel Crosslinking System for Poly-Chloroprene Rubber to Enable Recyclability and Introduce Self-Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. polytechguru.com [polytechguru.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]

- 10. Research Progress on Small Molecular Inhibitors of the Type 3 Secretion System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Preparation of Rubber Accelerator 3-Methylthiazolidine-2-Thione and Its Spectral Analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 3-Methylthiazolidine-2-thione: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylthiazolidine-2-thione (3-MTT), a heterocyclic organosulfur compound, serves as a pivotal structural motif in medicinal and agricultural chemistry. While its primary application lies in its role as a vulcanization accelerator for chloroprene rubbers and as a versatile synthetic precursor for more complex molecules, the inherent biological activities of its core structure and its derivatives are of significant scientific interest.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action associated with the thiazolidine-2-thione scaffold, drawing from extensive research on its derivatives and closely related analogues.

Due to limited direct research on the specific biological mechanisms of 3-MTT itself, this document focuses on the well-elucidated pathways modulated by its derivatives. These compounds have demonstrated a broad spectrum of activities, including anti-inflammatory, neuroprotective, anti-virulence, and metabolic regulatory effects. The foundational thiazolidine-2-thione ring exhibits some intrinsic activity; for instance, the un-methylated parent compound, thiazolidine-2-thione, has been identified as a weak inhibitor of xanthine oxidase, with an IC50 value of 72.15 μmol/L.[4][5] This suggests that the core scaffold provides a viable starting point for the development of potent and specific therapeutic agents. This guide will detail the key mechanisms, present collated quantitative data, provide comprehensive experimental protocols, and visualize the relevant biological pathways.

Key Mechanisms of Action of Thiazolidine-2-thione Derivatives

The therapeutic potential of the thiazolidine-2-thione scaffold is realized through various chemical modifications, leading to derivatives that interact with specific biological targets. The primary mechanisms of action are categorized below.

Inhibition of Xanthine Oxidase

A prominent mechanism of action for several thiazolidine-2-thione derivatives is the inhibition of xanthine oxidase (XO).[5] This enzyme is crucial in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[6] Overproduction of uric acid leads to hyperuricemia, a precursor to gout.[6] Derivatives of thiazolidine-2-thione have been developed as potent XO inhibitors.

Kinetic studies have revealed that these derivatives can act as mixed-type inhibitors.[4][5] Molecular docking simulations suggest that the thiazolidinethione moiety and its substituents form key interactions, such as hydrogen bonds, with amino acid residues like Glu263 and Ser347 within the hydrophobic pockets of the enzyme's active site, thereby blocking substrate access and catalysis.[4]

Figure 1: Inhibition of the Xanthine Oxidase pathway by thiazolidine-2-thione derivatives.

Modulation of Oxidative Stress and Neuroprotection

Thiazolidine derivatives have demonstrated significant neuroprotective properties, primarily through the modulation of oxidative stress pathways.[7] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a key pathological factor in neurodegenerative diseases.[8]

Derivatives of 2-cyclopropylimino-3-methyl-1,3-thiazoline have been shown to protect astrocytes from hydrogen peroxide-induced oxidative stress by:

-

Reducing ROS levels: They attenuate the increase in intracellular ROS.[9]

-

Decreasing Lipid Peroxidation: They lower the content of malondialdehyde (MDA), a marker of lipid peroxidation.[9]

-

Boosting Antioxidant Enzymes: They prevent the depletion of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[9]

-

Preserving Glutathione Levels: They maintain levels of reduced glutathione (GSH), a critical intracellular antioxidant.[9]

-

Inhibiting Nitric Oxide Production: They reduce the overproduction of nitric oxide (NO), which can be neurotoxic at high concentrations.[9]

This multi-faceted antioxidant activity contributes to their ability to protect neuronal cells from damage and preserve cognitive function in preclinical models.[7]

Figure 2: Neuroprotective mechanism of thiazolidine derivatives via modulation of oxidative stress.

Inhibition of Bacterial Type III Secretion System (T3SS)

Certain derivatives of 1,3-thiazolidine-2-thione act as anti-virulence agents by inhibiting the Type III Secretion System (T3SS) in Gram-negative bacteria, such as Xanthomonas oryzae.[10][11] The T3SS is a needle-like apparatus that injects bacterial effector proteins directly into host cells, a process essential for pathogenicity.[12]

Instead of killing the bacteria (bactericidal) or inhibiting their growth (bacteriostatic), these compounds suppress the expression of the T3SS genes, including key regulatory genes (hrpG, hrpX) and effector genes (hpa1).[10][11] This approach reduces the bacterium's ability to cause disease without exerting strong selective pressure that can lead to antibiotic resistance.[12] This makes T3SS inhibitors a promising alternative or adjunct to traditional antibiotics.[13]

Figure 3: Workflow demonstrating the inhibition of the bacterial Type III Secretion System (T3SS).

PPARγ Agonism (Mechanism of Related Thiazolidinediones)

While distinct from thiazolidine-2-thiones, the closely related thiazolidinediones (TZDs), which feature a ketone instead of a thione at the 2-position, are well-characterized for their potent agonist activity on the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[14][15] This mechanism is crucial for understanding the broader therapeutic potential of the thiazolidine ring system.

PPARγ is a nuclear receptor that plays a central role in adipogenesis and the regulation of glucose and lipid metabolism.[8] Upon activation by a TZD ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, altering their transcription.[15] This leads to improved insulin sensitivity, making TZDs effective drugs for type 2 diabetes.[14]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of various thiazolidine-2-thione derivatives and the parent compound from cited literature.

Table 1: Xanthine Oxidase (XO) Inhibitory Activity

| Compound | IC50 (μmol/L) | Notes | Reference(s) |

|---|---|---|---|

| Thiazolidine-2-thione | 72.15 | Parent (un-methylated) compound | [4] |

| Derivative 6k (phenyl-sulfonamide) | 3.56 | Approximately 2.5-fold more potent than allopurinol | [4] |

| Allopurinol (Control) | ~8.9 | Standard drug for gout treatment |[4] |

Table 2: Antimicrobial Activity of Thiazolidinedione Derivatives

| Compound | Strain | MIC (μM) | Reference(s) |

|---|---|---|---|

| Derivative H13 | A. niger | 7.3 | [16] |

| Derivative H18 | B. subtilis | 7.8 | [16] |

| Derivative H18 | S. typhi | 7.8 | [16] |

| Derivative H5 | S. aureus | 13.2 | [16] |

| Derivative H15 | E. coli | 15.2 | [16] |

| Derivative H5 | C. albicans | 26.3 |[16] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid at 290-295 nm.[1][17]

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Test compounds (e.g., 3-MTT derivatives) dissolved in DMSO

-

Allopurinol (positive control)

-

Potassium phosphate buffer (50-100 mM, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 50 mM potassium phosphate buffer (pH 7.5).

-

Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL) in the phosphate buffer.

-

Prepare a substrate solution of xanthine (e.g., 150 µM) in the phosphate buffer.

-

Prepare serial dilutions of test compounds and allopurinol in the buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 50 µL of phosphate buffer, 25 µL of test compound solution, and 25 µL of xanthine oxidase solution.

-

Control Wells (No Inhibitor): Add 50 µL of phosphate buffer, 25 µL of vehicle (DMSO in buffer), and 25 µL of xanthine oxidase solution.

-

Blank Wells (No Enzyme): Add 75 µL of phosphate buffer and 25 µL of test compound solution.

-

-

Pre-incubation: Incubate the plate at 25°C for 15 minutes.

-

Reaction Initiation: Start the reaction by adding 150 µL of the xanthine substrate solution to all wells.

-

Measurement: Immediately begin reading the absorbance at 295 nm every minute for 15-20 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of uric acid formation (V) from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_blank) - (V_sample - V_blank)] / (V_control - V_blank) * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

-

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow.[18][19]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

Test compounds

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly made and protected from light. Its absorbance at 517 nm should be ~1.0.

-

Prepare serial dilutions of the test compounds and the positive control in methanol.

-

-

Reaction Setup (in a 96-well plate):

-

Add 100 µL of each test compound dilution to the wells.

-

Add 100 µL of the DPPH working solution to all wells to initiate the reaction.

-

Control: 100 µL methanol + 100 µL DPPH solution.

-

Blank: 100 µL methanol + 100 µL methanol (to correct for solvent absorbance).

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound).

-

Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

Protocol 3: Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Activity)

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[20][21]

Materials:

-

Wistar rats or Swiss albino mice

-

Lambda carrageenan (1% w/v in sterile saline)

-

Test compound

-

Positive control (e.g., Indomethacin or Ibuprofen)

-

Vehicle (e.g., saline, 0.5% CMC)

-

Plethysmometer (for measuring paw volume)

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment but allow free access to water.

-

Grouping and Dosing:

-

Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at least 2-3 doses).

-

Administer the test compound or controls via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before inducing inflammation.

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Post-Induction Measurements: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis:

-

Calculate the edema volume (swelling) at each time point by subtracting the baseline paw volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

-

Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Conclusion

3-Methylthiazolidine-2-thione is a compound of significant interest, not primarily for its own biological activity, but as a foundational scaffold for the synthesis of a diverse range of pharmacologically active agents. The derivatives stemming from this core structure exhibit potent and varied mechanisms of action, including the inhibition of key enzymes like xanthine oxidase, powerful neuroprotection via modulation of oxidative stress, and innovative anti-virulence activity through the suppression of the bacterial Type III Secretion System. Furthermore, the related thiazolidinedione class highlights the scaffold's potential in activating nuclear receptors like PPARγ to regulate metabolism. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate and harness the therapeutic potential of this versatile chemical family. Future research should aim to further deconvolute the structure-activity relationships that govern target specificity and to explore the potential for developing multi-target agents for complex diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Methyl-2-thiazolidinethione - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]

- 5. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. jelsciences.com [jelsciences.com]

- 8. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 9. Neuroprotective Effect and Mechanism of Thiazolidinedione on Dopaminergic Neurons In Vivo and In Vitro in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phytopharmajournal.com [phytopharmajournal.com]

- 11. Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Targets and Strategies for Inhibition of the Bacterial Type III Secretion System (T3SS); Inhibitors Directly Binding to T3SS Components - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Type III secretion inhibitors for the management of bacterial plant diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. revistabionatura.com [revistabionatura.com]

- 18. researchgate.net [researchgate.net]

- 19. acmeresearchlabs.in [acmeresearchlabs.in]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

The Diverse Biological Activities of Thiazolidine-2-thione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine-2-thione core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This five-membered heterocyclic ring system, containing sulfur and nitrogen atoms, serves as a versatile template for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of thiazolidine-2-thione derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays are provided, alongside a systematic presentation of quantitative data and visual representations of relevant signaling pathways to facilitate further research and drug development efforts.

Anticancer Activity

Thiazolidine-2-thione derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and proliferation.

Inhibition of Pyruvate Kinase M2 (PKM2)

One of the notable anticancer mechanisms of some 4-hydroxy-thiazolidine-2-thione derivatives is the activation of the M2 isoform of pyruvate kinase (PKM2). PKM2 is a key enzyme in the altered metabolism of cancer cells, often referred to as the Warburg effect. Activation of PKM2 can disrupt this aberrant metabolic state, leading to antiproliferative effects.[1]

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Several thiazolidine-2,4-dione derivatives, structurally related to the thiazolidine-2-thione core, have been identified as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling cascade that promotes angiogenesis.

Quantitative Data: Anticancer Activity

The anticancer efficacy of thiazolidine-2-thione and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-hydroxy-thiazolidine-2-thione derivatives | H1299 (Non-small cell lung cancer) | 0.46 - 0.81 | [1] |

| HCT116 (Colon cancer) | 0.46 - 0.81 | [1] | |

| HeLa (Cervical cancer) | 0.46 - 0.81 | [1] | |

| PC3 (Prostate cancer) | 0.46 - 0.81 | [1] | |

| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MCF-7 (Breast cancer) | 0.85 | [2] |

| Thiazolidinone-Indolin-2-One Analogs | A549 (Lung cancer) | 40 | [3] |

| MCF-7 (Breast cancer) | 40 | [3] | |

| PC3 (Prostate cancer) | 50 | [3] |

Antimicrobial Activity

Thiazolidine-2-thione derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including both bacteria and fungi. This makes them attractive candidates for the development of new antimicrobial agents, which are urgently needed to combat the rise of antibiotic resistance.

Quantitative Data: Antimicrobial Activity

The antimicrobial potency of these compounds is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | 2 - 16 | [4] |

| Thiazolidinedione derivatives with thiosemicarbazide moiety | Bacillus subtilis | 31.25 | |

| Staphylococcus aureus | 31.25 | ||

| Pseudomonas aeruginosa | 31.25 | ||

| 2-(thiazolidin-2,4-dion-3-yl)-N-(thiazol-2-yl)acetamides | Staphylococcus aureus | 4 - 32 | [5] |

Enzyme Inhibition

Beyond their direct cytotoxic and antimicrobial effects, thiazolidine-2-thione derivatives are also known to inhibit specific enzymes that are implicated in various diseases.

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Certain thiazolidine-2-thione derivatives have been identified as potent inhibitors of xanthine oxidase.[6][7][8]

Quantitative Data: Xanthine Oxidase Inhibition

The inhibitory activity against xanthine oxidase is typically reported as an IC50 value.

| Compound | IC50 (µmol/L) | Reference |

| Compound 6k (a novel thiazolidine-2-thione derivative) | 3.56 | [6][7][8] |

| Allopurinol (positive control) | ~8.9 (calculated from 2.5-fold less potent than 6k) | [6][7][8] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. The following sections provide methodologies for key assays used to evaluate the biological activities of thiazolidine-2-thione derivatives.

Synthesis of Thiazolidine-2-thione Derivatives

A general procedure for the synthesis of thiazolidine-2-thione derivatives involves the reaction of appropriate starting materials in a multi-step process.

General Procedure for the Preparation of 2-thioxothiazolidine-3-carbonyl chloride (Intermediate): [6][8]

-

Add Thiazolidine-2-thione (10.0 mmol), triethylamine (TEA, 13.2 mmol), and CH2Cl2 (80 mL) to a 250 mL three-necked flask and stir at 0°C.

-

Dissolve triphosgene (4.4 mmol) in CH2Cl2 (20 mL) and add it dropwise to the flask.

-

Stir the reaction mixture overnight at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into pre-cooled 1 mol/L HCl (60 mL).

-

Extract the product with CH2Cl2 (3 x 10 mL).

General Procedure for the Preparation of N-substituted Thiazolidine-2-thione Derivatives: [6][8]

-

The intermediate, 2-thioxothiazolidine-3-carbonyl chloride, is then reacted with a variety of amines in the presence of a base like triethylamine to yield the final N-substituted thiazolidine-2-thione derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Agar Disk Diffusion Assay for Antimicrobial Activity

The agar disk diffusion method is a widely used technique to assess the antimicrobial activity of chemical compounds.

-

Culture Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Uniformly swab the surface of a Mueller-Hinton Agar (MHA) plate with the microbial suspension.

-

Disk Application: Place sterile paper discs (5 mm in diameter) loaded with a specific concentration (e.g., 50 µ g/disc ) of the test compound onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase.

Protocol: [16][17][18][19][20]

-

Assay Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing phosphate buffer (pH 7.5), the test compound at various concentrations, and a solution of xanthine oxidase (e.g., 0.01 units/mL).

-

Pre-incubation: Pre-incubate the mixture at 25°C for 15 minutes.

-

Reaction Initiation: Start the reaction by adding the substrate, xanthine (e.g., 150 µM).

-

Absorbance Monitoring: Monitor the increase in absorbance at 293 nm or 295 nm, which corresponds to the formation of uric acid, for 3-4 minutes using a spectrophotometer.

-

Data Analysis: Calculate the rate of uric acid production and determine the percentage of inhibition by the test compound compared to an uninhibited control. Calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which thiazolidine-2-thione derivatives exert their biological effects is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway in Angiogenesis

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Small molecule inhibitors can block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.

Caption: VEGFR-2 signaling pathway and its inhibition by thiazolidine-2-thione derivatives.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation. Thiazolidinediones are well-known agonists of PPARγ. Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

Caption: PPARγ signaling pathway activated by thiazolidinedione derivatives.

Experimental Workflow for Biological Evaluation

The systematic evaluation of thiazolidine-2-thione derivatives involves a logical progression from synthesis to in vitro and potentially in vivo testing.

Caption: General experimental workflow for the biological evaluation of thiazolidine-2-thione derivatives.

References

- 1. Discovery and structure-activity relationship of novel 4-hydroxy-thiazolidine-2-thione derivatives as tumor cell specific pyruvate kinase M2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]

- 9. benchchem.com [benchchem.com]

- 10. atcc.org [atcc.org]

- 11. MTT (Assay protocol [protocols.io]

- 12. benchchem.com [benchchem.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rjpn.org [rjpn.org]

- 16. benchchem.com [benchchem.com]

- 17. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 18. sciencellonline.com [sciencellonline.com]

- 19. herbmedpharmacol.com [herbmedpharmacol.com]

- 20. revistabionatura.com [revistabionatura.com]

An In-depth Technical Guide to N-Methyl-2-thiazolidinethione: Discovery, Synthesis, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2-thiazolidinethione, also known as 3-Methyl-1,3-thiazolidine-2-thione (MTT), is a heterocyclic organosulfur compound that has garnered significant attention as a safer alternative to traditional vulcanization accelerators. This technical guide provides a comprehensive overview of its discovery, history, detailed synthesis, and core applications, with a focus on its role in the rubber industry. The document presents quantitative data in structured tables, detailed experimental protocols, and visualizations of key processes to serve as a valuable resource for researchers and professionals in chemistry and material science.

Introduction

N-Methyl-2-thiazolidinethione is a white to off-white solid belonging to the thiazolidine class of heterocyclic compounds.[1] Its primary application lies in the vulcanization of chloroprene rubbers, where it serves as a highly effective and less toxic accelerator compared to previously used substances like ethylenethiourea (ETU).[1][2] The growing emphasis on workplace safety and environmental concerns has driven the adoption of MTT in the rubber industry. This guide delves into the scientific and historical aspects of this important industrial chemical.

Discovery and History

The development of N-Methyl-2-thiazolidinethione is intrinsically linked to the evolution of rubber vulcanization technology. The vulcanization process, discovered in the 19th century, enhances the physical properties of natural and synthetic rubbers.[3] Accelerators are crucial components in this process, as they reduce the time and temperature required for curing.

For many years, ethylenethiourea (ETU) was a widely used accelerator for polychloroprene. However, concerns over its potential carcinogenicity prompted a search for safer alternatives.[2] This led to the investigation and subsequent adoption of N-Methyl-2-thiazolidinethione as a suitable replacement. It offers comparable performance in terms of cure rates and physical properties of the vulcanized rubber, with the significant advantage of a more favorable toxicological profile.[2][4] This shift reflects a broader trend in the chemical industry towards developing greener and safer chemical processes and products.

Physicochemical Properties

A summary of the key physicochemical properties of N-Methyl-2-thiazolidinethione is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-Methyl-1,3-thiazolidine-2-thione | [3] |

| CAS Number | 1908-87-8 | [3] |

| Molecular Formula | C₄H₇NS₂ | [3] |

| Molecular Weight | 133.23 g/mol | [3] |

| Appearance | Colorless or off-white solid | [1] |

| Melting Point | 68–69 °C (154–156 °F; 341–342 K) | [1] |

| Decomposition Temperature | 306.9 °C | [5] |

Synthesis of N-Methyl-2-thiazolidinethione

The primary industrial synthesis of N-Methyl-2-thiazolidinethione involves the reaction of N-methylethanolamine with carbon disulfide.[1]

Experimental Protocol

Materials:

-

N-methylethanolamine

-

Carbon disulfide

-

Potassium hydroxide (or other suitable base)

-

Ethanol (or other suitable solvent)

-

5% Sodium hydroxide solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve N-methylethanolamine and potassium hydroxide in ethanol.

-

Heat the mixture to approximately 40°C.

-

Slowly add carbon disulfide to the reaction mixture over a period of about 1 hour.

-

Continue stirring the reaction mixture at this temperature for an additional 3 hours.

-

After the reaction is complete, cool the mixture to 5-10°C.

-

Wash the cooled mixture with a 5% sodium hydroxide solution.

-

The organic layer is then washed sequentially with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure N-Methyl-2-thiazolidinethione.

Synthesis Workflow

Spectroscopic Data

The structural characterization of N-Methyl-2-thiazolidinethione is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific high-resolution spectra for N-Methyl-2-thiazolidinethione are not widely published, the expected chemical shifts can be inferred from related structures. For the analogous 3-ethyl-thiazolidine-2-thione, the proton NMR spectrum shows a triplet for the terminal methyl group of the ethyl substituent, a quartet for the methylene group attached to the nitrogen, and two triplets for the methylene groups within the thiazolidine ring.[1] For N-Methyl-2-thiazolidinethione, one would expect a singlet for the N-methyl protons and two triplets for the ring methylene protons.

Infrared (IR) Spectroscopy

The FT-IR spectrum of N-Methyl-2-thiazolidinethione reveals characteristic absorption bands that confirm its molecular structure.[5]

| Wavenumber (cm⁻¹) | Assignment |

| ~2900-3000 | C-H stretching vibrations of the methyl and methylene groups |

| ~1400-1500 | C-H bending vibrations |

| ~1200-1300 | C-N stretching vibration |

| ~1000-1100 | C=S (thione) stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry of N-Methyl-2-thiazolidinethione would show a molecular ion peak corresponding to its molecular weight (133.23 g/mol ). The fragmentation pattern would likely involve the loss of the methyl group, cleavage of the thiazolidine ring, and elimination of sulfur-containing fragments.

Core Applications: Vulcanization Accelerator

The primary industrial application of N-Methyl-2-thiazolidinethione is as a vulcanization accelerator, particularly for chloroprene rubber.[6][7] It plays a crucial role in the cross-linking process, which imparts desirable mechanical properties to the rubber, such as increased tensile strength, elasticity, and resistance to degradation.

Mechanism of Action in Vulcanization

In the vulcanization of chloroprene rubber, metal oxides like zinc oxide and magnesium oxide are typically used.[2] Accelerators such as N-Methyl-2-thiazolidinethione increase the rate of the cross-linking reactions. The mechanism involves the formation of active sulfurating agents that react with the polymer chains to form cross-links. The thiazole-type structure of MTT, with its active sulfur atoms, facilitates these reactions.[6] The use of MTT can lead to improved scorch safety, which is the premature initiation of vulcanization during processing, and can also enhance the aging resistance of the final rubber product.[6][7]

Biological Activity and Toxicology

While the broader class of thiazolidinediones has been investigated for various biological activities, N-Methyl-2-thiazolidinethione is primarily recognized for its industrial application and its favorable toxicological profile compared to ETU.[2] Acute toxicity studies have been conducted, with oral LD50 in rats reported to be 1218 mg/kg.[4] Ecotoxicity studies have also been performed, indicating it to be harmful to aquatic life with long-lasting effects.[4] There is currently no significant body of research to suggest that N-Methyl-2-thiazolidinethione has specific therapeutic biological activities or interacts with known signaling pathways in a manner relevant to drug development. Its primary role remains firmly within the realm of industrial polymer chemistry.

Conclusion

N-Methyl-2-thiazolidinethione has established itself as a vital component in the modern rubber industry, particularly as a safer and effective vulcanization accelerator for chloroprene rubbers. Its history is a testament to the ongoing efforts to improve the safety and environmental impact of industrial chemical processes. This guide has provided a detailed overview of its discovery, synthesis, and core functionalities, supported by available scientific data. Further research into detailed spectroscopic characterization and mechanistic studies of its role in vulcanization will continue to be of interest to the scientific and industrial communities.

References

- 1. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Methyl-2-thiazolidinethione - Wikipedia [en.wikipedia.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. researching.cn [researching.cn]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Thione-Thiol Tautomerism of 3-Methylthiazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium between the thione and thiol forms of 3-methylthiazolidine-2-thione. This equilibrium is a critical consideration in drug design and development, as the different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. This document details the structural aspects of the tautomers, the influence of environmental factors on their equilibrium, and the experimental and computational methodologies used for their characterization.

Introduction to Thione-Thiol Tautomerism

Thione-thiol tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen atom within a molecule containing a thioamide moiety. In the case of 3-methylthiazolidine-2-thione, this equilibrium exists between the thione form (3-methyl-1,3-thiazolidine-2-thione) and the thiol form (3-methyl-4,5-dihydro-1,3-thiazol-2-thiol). The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.[1][2] Generally, the thione form is more stable in polar solvents, while the thiol form can be favored in nonpolar environments.[1]

Caption: Tautomeric equilibrium of 3-methylthiazolidine-2-thione.

Spectroscopic Characterization

Spectroscopic methods are essential for identifying and quantifying the tautomeric forms of 3-methylthiazolidine-2-thione in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for distinguishing between the thione and thiol tautomers. The chemical shifts of the protons and carbons in the thiazolidine ring are sensitive to the electronic environment, which differs significantly between the two forms.

¹H NMR:

-

In the thione form , distinct signals for the methylene protons of the thiazolidine ring are expected.

-

The thiol form would likely show a characteristic S-H proton signal, although this can be broad and its observation may depend on the solvent and concentration. The chemical shifts of the ring protons would also differ from the thione form.

¹³C NMR:

-

The most significant difference is expected in the chemical shift of the C2 carbon. In the thione form , this carbon is part of a C=S double bond and will resonate at a downfield chemical shift (typically >180 ppm).[1]

-

In the thiol form , the C2 carbon is part of a C=N double bond and is also bonded to the thiol group, which would result in a different chemical shift compared to the thione.

Quantitative Data:

Table 1: ¹H and ¹³C NMR Spectroscopic Data for the Thione Form of 3-Alkylthiazolidine-2-thiones in CDCl₃ [3]

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-Ethyl-thiazolidine-2-thione | 4.21 (t, J = 7.8 Hz, 2H), 3.38 (q, 2H), 3.10 (t, J = 7.8 Hz, 2H), 1.36 (t, J = 7.2 Hz, 3H) | 163.44, 64.37, 35.23, 27.09, 14.69 |

| 3-Propyl-thiazolidine-2-thione | 4.07 (t, J = 6.0 Hz, 2H), 3.75 (t, J = 6.0 Hz, 2H), 3.27 (t, J = 9.0 Hz, 2H), 1.65 (m, 2H), 0.87 (t, J = 6.0 Hz, 3H) | 164.75, 67.14, 59.62, 38.31, 27.22, 14.58 |

| 3-Benzyl-thiazolidine-2-thione | 7.34 (m, 5H), 4.42 (d, 2H), 4.25 (t, J = 9.0 Hz, 2H), 3.41 (t, J = 9.0 Hz, 2H) | 197.15, 138.82, 128.94, 126.52, 124.43, 57.27, 44.92, 23.61 |

Note: The provided data is for N-substituted derivatives, which are expected to have similar tautomeric behavior to the N-methyl analog.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by observing the absorption bands corresponding to the electronic transitions in each form.

-

The thione form typically exhibits a characteristic n→π* transition of the C=S group at longer wavelengths.[2]

-

The thiol form would have different chromophores, leading to absorption bands at different wavelengths.

By measuring the absorbance at wavelengths specific to each tautomer in various solvents, the equilibrium constant can be estimated.

Computational Chemistry Analysis

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers. By calculating the Gibbs free energy of both the thione and thiol forms, the equilibrium constant can be estimated. Studies on similar heterocyclic thiones have successfully used DFT to corroborate experimental findings. For instance, calculations on 1,3-imidazolidine-2-thione and its N-methyl derivative have shown the thione form to be more stable in the gas phase.[4]

Table 2: Calculated Relative Energies of Imidazolidine-2-thione Tautomers (as an example) [4]

| Tautomer | Relative Energy (kJ/mol) |

| Thione | 0.00 |

| Thiol (cis) | 72.53 |

| Thiol (trans) | 72.53 |

Note: This data is for a related compound and serves as an example of the application of computational methods.

Experimental Protocols

Detailed experimental protocols for the quantitative analysis of the tautomeric equilibrium of 3-methylthiazolidine-2-thione are provided below.

Quantitative NMR (qNMR) Spectroscopy

This protocol outlines the steps for determining the tautomeric ratio using ¹H NMR.

Caption: Workflow for qNMR analysis of tautomeric equilibrium.

UV-Vis Spectrophotometry

This protocol describes how to estimate the tautomeric equilibrium constant using UV-Vis spectroscopy.

Caption: Workflow for UV-Vis analysis of tautomeric equilibrium.

Synthesis of the Thiol Tautomer

The synthesis of the thiol tautomer, 3-methyl-4,5-dihydro-1,3-thiazol-2-thiol, is not widely reported. However, a plausible synthetic route could involve the S-alkylation of a dithiocarbamate precursor followed by cyclization. Alternatively, direct synthesis from N-methylaziridine and carbon disulfide under specific conditions might yield the thiol tautomer. Further research is needed to establish a reliable synthetic protocol.

Conclusion

The tautomeric equilibrium between the thione and thiol forms of 3-methylthiazolidine-2-thione is a crucial aspect of its chemical behavior. While the thione form appears to be predominant, especially in polar solvents, the presence and potential biological relevance of the thiol form should not be overlooked. This guide provides a framework for the characterization and quantification of these tautomers using a combination of spectroscopic and computational methods. Further experimental work is necessary to obtain precise quantitative data on the tautomeric equilibrium of 3-methylthiazolidine-2-thione in various environments, which will be invaluable for its application in drug development and other scientific disciplines.

References

The Versatility of 3-Methylthiazolidine-2-thione: A Technical Review of Its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylthiazolidine-2-thione (MTT), a heterocyclic compound belonging to the thiazolidine family, has emerged as a versatile molecule with significant applications across various scientific and industrial domains. Its unique structural features, including the presence of a thiocarbonyl group and a substituted thiazolidine ring, impart a range of chemical reactivities that have been harnessed in rubber technology, organic synthesis, and medicinal chemistry. This technical guide provides an in-depth review of the core applications of 3-Methylthiazolidine-2-thione, presenting quantitative data, detailed experimental protocols, and visualizations of key mechanisms to support researchers and professionals in leveraging the potential of this compound.

Physicochemical Properties of 3-Methylthiazolidine-2-thione

A solid understanding of the physicochemical properties of 3-Methylthiazolidine-2-thione is fundamental to its application. These properties are summarized in the table below.

| Property | Value |

| CAS Number | 1908-87-8 |

| Molecular Formula | C4H7NS2 |

| Molecular Weight | 133.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 68-69 °C |

| Boiling Point | 90-100 °C at 10-14 Torr |

| Density | ~1.30 g/cm³ |

| Solubility | Soluble in toluene and methanol; slightly soluble in acetone; insoluble in gasoline and water. |

Application in Rubber Vulcanization

One of the most established industrial applications of 3-Methylthiazolidine-2-thione is as a vulcanization accelerator, particularly for halogen-containing polymers such as chloroprene rubber (neoprene) and chlorobutyl rubber.[1][2] It is often marketed as a safer alternative to the widely used but more toxic ethylene thiourea (ETU).[3]

Performance Advantages

MTT offers a compelling balance of processing safety and curing efficiency.[3] Compared to traditional accelerators like ETU, MTT provides improved scorch performance, which is the premature vulcanization of the rubber compound during processing.[4] This enhanced scorch safety allows for better processability and reduced material waste.[3] At the same time, MTT can achieve a faster vulcanization rate, potentially leading to shorter production cycles.[3] The resulting vulcanizates often exhibit excellent physical properties, including good tensile strength and aging resistance.[4]

General Experimental Protocol for Polychloroprene Vulcanization

The vulcanization of polychloroprene rubber is typically carried out using a combination of metal oxides (as acid acceptors) and an accelerator. The following is a general experimental protocol for the vulcanization of polychloroprene using 3-Methylthiazolidine-2-thione.

Materials:

-

Polychloroprene rubber

-

Magnesium oxide (MgO)

-

Zinc oxide (ZnO)

-

3-Methylthiazolidine-2-thione (MTT)

-

Stearic acid (processing aid)

-

Carbon black (reinforcing filler)

-

Two-roll mill

-

Moving Die Rheometer (MDR)

-

Compression molding press

Procedure:

-

Compounding: The polychloroprene rubber is first masticated on a two-roll mill.

-

The compounding ingredients are then added in the following order, ensuring thorough mixing after each addition:

-

Stearic acid

-

Magnesium oxide (MgO)

-

Carbon black

-

Zinc oxide (ZnO)

-

3-Methylthiazolidine-2-thione (MTT)

-

-

A typical formulation (in parts per hundred of rubber - phr) is as follows:

-

Polychloroprene: 100 phr

-

Magnesium Oxide: 4 phr

-

Stearic Acid: 0.5 phr

-

Carbon Black (e.g., N550): 30 phr

-

Zinc Oxide: 5 phr

-

MTT: 0.5 - 1.5 phr

-

-

Cure Characteristics Analysis: The cure characteristics of the compounded rubber are determined using a Moving Die Rheometer (MDR) at a specified temperature (e.g., 160°C). The MDR provides data on scorch time (ts2), optimum cure time (t90), and minimum (ML) and maximum (MH) torque.

-